6-ethoxy-N-(4-fluorophenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine
Description
The compound 6-ethoxy-N-(4-fluorophenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine features a quinoline core substituted with:
- 6-ethoxy group: Enhances lipophilicity and modulates electronic properties.
- 4-fluorophenylamino group at position 4: Introduces fluorine for improved metabolic stability and binding interactions.
- 4-methylbenzenesulfonyl group at position 3: Contributes to steric bulk and influences solubility and target affinity.
Its molecular formula is C₂₄H₂₁FN₂O₃S, with a molecular weight of 436.5 g/mol (estimated based on analogs like the compound in ). Key physicochemical properties include a logP of ~4.45, indicative of moderate lipophilicity, and a polar surface area of 54.554 Ų, suggesting moderate solubility .
Properties
IUPAC Name |
6-ethoxy-N-(4-fluorophenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3S/c1-3-30-19-10-13-22-21(14-19)24(27-18-8-6-17(25)7-9-18)23(15-26-22)31(28,29)20-11-4-16(2)5-12-20/h4-15H,3H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJIZZOKWDKSJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-(4-fluorophenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base such as potassium carbonate.
Substitution with 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 4-fluoroaniline.
Tosylation: The final step involves the tosylation of the quinoline derivative using tosyl chloride and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N-(4-fluorophenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.
Medicine: Explored for its potential use in cancer therapy due to its ability to inhibit certain enzymes and pathways involved in tumor growth.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-ethoxy-N-(4-fluorophenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in the desired therapeutic effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups: The 3-nitro group in NQ15 contrasts with the 3-sulfonyl group in the target compound, which is less reactive but may improve stability . Fluorine vs. Chlorine: Fluorine in the target compound enhances metabolic stability compared to chlorine in 7-chloro derivatives (), though chlorine may improve potency in certain targets .
Physicochemical and Pharmacological Properties
Table 2: Property Comparison
Key Insights:
- Hydrogen Bonding : The 6-ethoxy and sulfonyl groups increase hydrogen bond acceptors (6 total), which may improve target binding compared to bromo or nitro analogs .
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